molecular formula C17H16N4O2 B2601112 N-(2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-13-6

N-(2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Katalognummer B2601112
CAS-Nummer: 871323-13-6
Molekulargewicht: 308.341
InChI-Schlüssel: UOTJNOZDKLFEMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions, reagents, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included .

Wissenschaftliche Forschungsanwendungen

Leishmaniasis Treatment

This compound has shown potential as a treatment for leishmaniasis. Studies have characterized its effect against Leishmania mexicana, where it demonstrated an IC50 value in the micromolar range, indicating potent leishmanicidal activity. It also inhibited 68.27% of the activity of recombinant L. mexicana arginase . The compound induced ultrastructural changes in the parasite, such as membrane blebbing and mitochondrial disorganization, suggesting a mechanism that triggers ROS production and apoptosis .

Antiparasitic Agent Development

Due to its leishmanicidal activity, the compound could be further developed as an antiparasitic agent. Its ability to induce apoptosis in parasites and reduce parasite load by 71% in an experimental model of cutaneous leishmaniasis positions it as a promising candidate for new antiparasitic drug development .

Arginase Inhibition

The inhibition of arginase activity by this compound is significant because arginase is an enzyme that plays a role in the urea cycle and immune suppression by parasites. By inhibiting this enzyme, the compound could help in modulating the immune response against parasitic infections .

Chemotherapy Adjuvant

Given its ability to induce ROS production and apoptosis in parasites, this compound could be explored as an adjuvant in chemotherapy for parasitic infections. It could potentially enhance the efficacy of existing treatments by targeting the parasites’ defense mechanisms .

Research on Parasite Biochemistry

The compound’s impact on the ultrastructure of parasites provides valuable insights into the biochemical pathways and defense mechanisms of parasites. This can aid in the research and understanding of parasite biology, contributing to the discovery of novel therapeutic targets .

Pharmacological Studies

The pharmacological profile of this compound, particularly its interactions with biological membranes and organelles, can be studied further to understand its full potential and limitations as a therapeutic agent .

Drug Resistance Studies

With the ongoing challenge of drug resistance in parasitic diseases, this compound’s unique mechanism of action could be pivotal in studying how parasites develop resistance and how it can be overcome .

Toxicological Assessments

Before clinical application, the compound’s safety profile needs to be thoroughly assessed. Toxicological studies can determine the compound’s effect on non-target cells and its potential side effects, which is crucial for drug development .

Wirkmechanismus

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding how to safely handle and dispose of the compound .

Eigenschaften

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-16(19-20-21(12)13-8-4-3-5-9-13)17(22)18-14-10-6-7-11-15(14)23-2/h3-11H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTJNOZDKLFEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.